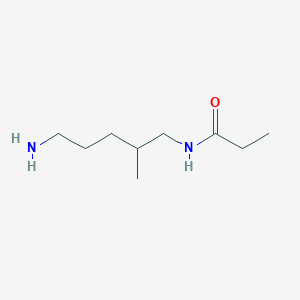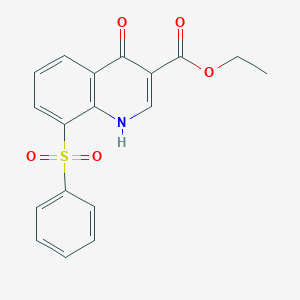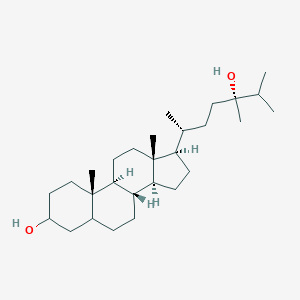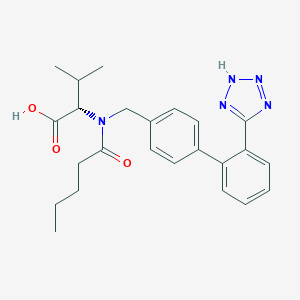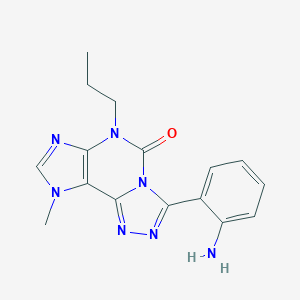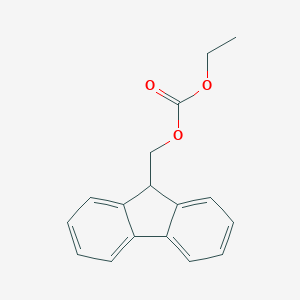
Dehydro nimodipine
概要
説明
Dehydro Nimodipine is a derivative of Nimodipine . Nimodipine is a calcium channel blocker used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm .
Synthesis Analysis
The determination of Nimodipine in the presence of its degradation products, formed through photolysis, acidic and alkaline hydrolysis, and the drug degradation kinetics under these conditions, was investigated through a validated liquid chromatography method . The drug followed a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .
Molecular Structure Analysis
Dehydro Nimodipine has a molecular formula of C21H24N2O7 . Its average mass is 416.424 Da and its monoisotopic mass is 416.158356 Da .
Chemical Reactions Analysis
Nimodipine, in the presence of its degradation products, formed through photolysis, acidic and alkaline hydrolysis, was investigated through a validated liquid chromatography method . The drug followed a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .
科学的研究の応用
Determination of Nimodipine in the Presence of its Degradation Products
Dehydro nimodipine, as a degradation product of nimodipine, can be detected and quantified using a validated liquid chromatography method . This method is specific, accurate, precise, robust, and linear over the concentration range of 5.0 to 35.0 µg/mL . It’s used to investigate the degradation kinetics of nimodipine under conditions such as photolysis, acidic and alkaline hydrolysis .
Neuroprotective and Neuroregenerative Effects
Nimodipine has been found to have neuroprotective and neuroregenerative effects . It’s used in the management of aneurysmal subarachnoid hemorrhage (aSAH) to prevent cerebral vasospasms . The better outcome of nimodipine-treated patients is not only due to vasodilatation, but also due to its neuroprotective or neuregenerative effects .
Ultrasound-Induced Drug Release
Nimodipine-loaded block copolymers can be used for ultrasound-induced drug release . This concept has been evaluated in a preclinical study, demonstrating the drug effect on the chicken chorioallantoic membrane (CAM) vessels in vivo in the absence as well as in the presence of vasospasm .
作用機序
Target of Action
Dehydro nimodipine, like nimodipine, is a 1,4-dihydropyridine calcium channel blocker . Its primary targets are the L-type voltage-gated calcium channels located on the smooth muscle cells of the heart and arterial blood vessels . These channels play a crucial role in regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
Dehydro nimodipine acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, dehydro nimodipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . This results in the dilation of blood vessels, reducing blood pressure and decreasing the oxygen requirements of the heart .
Biochemical Pathways
Dehydro nimodipine affects the calcium signaling pathway, which is crucial for various cellular processes such as muscle contraction and neurotransmitter release . By blocking the L-type calcium channels, dehydro nimodipine decreases blood vessel contraction, leading to sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Pharmacokinetics
Upon oral administration, nimodipine is rapidly absorbed, resulting in peak concentrations within only 1 hour . The short half-life (1 –2 hours) creates the need for frequent dosing . Nimodipine is highly protein-bound (>95%) and has a bioavailability of only 13%, because of its high first-pass metabolism .
Result of Action
The inhibition of calcium influx by dehydro nimodipine leads to a decrease in blood vessel contraction, resulting in vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure . Moreover, nimodipine exhibits greater effects on cerebral circulation than on peripheral circulation , which can be beneficial in conditions like subarachnoid hemorrhage .
Action Environment
The action, efficacy, and stability of dehydro nimodipine can be influenced by various environmental factors. For instance, patient-specific variables may affect the tolerability to nimodipine . Furthermore, the risk of hypotension with currently approved dosing regimens has been much debated . Therefore, factors such as dosing, administration, and drug interaction considerations need to be assessed when patients are initiated on enteral nimodipine for conditions like subarachnoid hemorrhage .
Safety and Hazards
将来の方向性
Nimodipine can significantly reduce the incidence of a poor outcome, mortality, and CVS in patients with aSAH . Moreover, it is strongly recommended that patients with aSAH, especially those younger than 50 years old, should use nimodipine as early as possible in order to achieve a better clinical outcome . There is also a renewed interest in refining its potential therapeutic use with advances in the drug delivery method for nimodipine .
特性
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUCKCPGPCJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro nimodipine | |
CAS RN |
85677-93-6 | |
| Record name | Dehydro nimodipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085677936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDRO NIMODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH7DI3QES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






